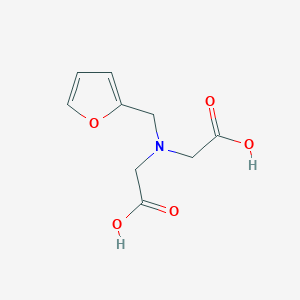
2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid is an organic compound characterized by the presence of a furan ring attached to a diacetic acid moiety through an azanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine intermediate can be reduced to form the corresponding amine.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves the use of amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and luminescence.
Mecanismo De Acción
The mechanism of action of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The furan ring and diacetic acid moieties enable the compound to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetriacetic acid: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
Iminodiacetic acid: Contains a similar azanediyl linkage but has different functional groups, affecting its reactivity and binding properties.
Nitrilotriacetic acid: Another related compound with a different arrangement of carboxylic acid groups, influencing its complexation behavior.
Uniqueness
2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to participate in a wider range of chemical reactions and form stable complexes with metal ions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
57362-11-5 |
|---|---|
Fórmula molecular |
C9H11NO5 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-[carboxymethyl(furan-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C9H11NO5/c11-8(12)5-10(6-9(13)14)4-7-2-1-3-15-7/h1-3H,4-6H2,(H,11,12)(H,13,14) |
Clave InChI |
NJOHLYZGKSJHFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


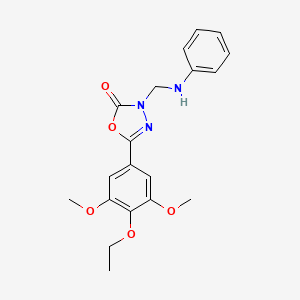
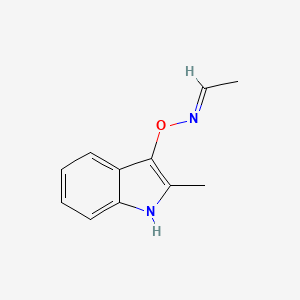
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
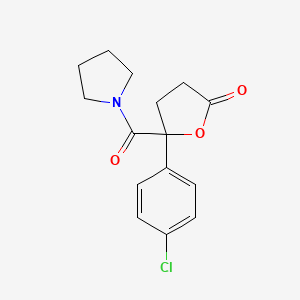
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
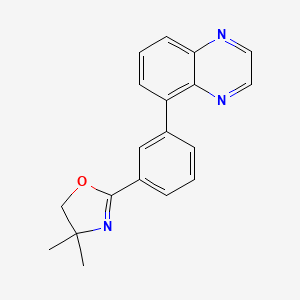
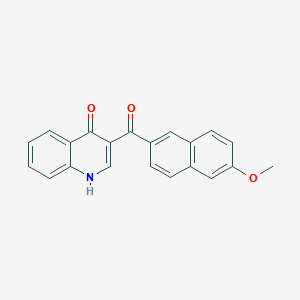
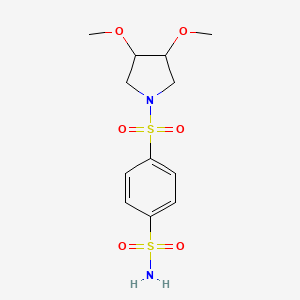
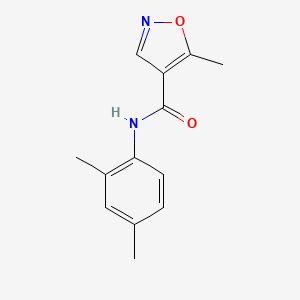


![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
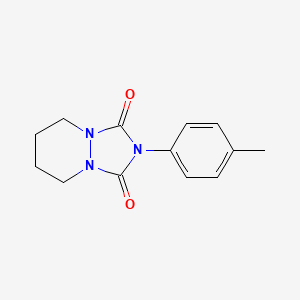
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
